molecular formula C15H17N3O3 B2629841 N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]furan-3-carboxamide CAS No. 2034437-45-9

N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]furan-3-carboxamide

Cat. No.: B2629841
CAS No.: 2034437-45-9
M. Wt: 287.319
InChI Key: HPDAGAQIKBCURO-JOCQHMNTSA-N
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Description

N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]furan-3-carboxamide is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a pyrazin-2-yloxy group attached to a cyclohexyl ring, and a furan-3-carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]furan-3-carboxamide typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of pyrazin-2-amine with furan-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This reaction forms the intermediate pyrazin-2-yloxy furan-3-carboxamide.

    Cyclohexylation: The intermediate is then subjected to a cyclohexylation reaction using cyclohexyl bromide in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazin-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]furan-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]furan-3-carboxamide can be compared with similar compounds such as:

    N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]picolinamide: Similar structure but with a picolinamide moiety instead of a furan-3-carboxamide group.

    N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzo[d][1,3]dioxole-5-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-15(11-5-8-20-10-11)18-12-1-3-13(4-2-12)21-14-9-16-6-7-17-14/h5-10,12-13H,1-4H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDAGAQIKBCURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=COC=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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